REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5](O)[C:4]1=[O:14].[BrH:15]>>[NH2:2][CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:15])[CH:10]=2)[NH:5][C:4]1=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1C(N(C2=CC=CC=C2C1)O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1C(N(C2=CC=CC=C2C1)O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
a nearly 1:1 mixture of desired product and its 8-bromo isomer
|
Type
|
FILTRATION
|
Details
|
precipitate was filtered
|
Type
|
ADDITION
|
Details
|
treated with excess saturated aqueous Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
This heterogenous mixture was extracted repeatedly with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
During these extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with 10% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(NC2=CC=C(C=C2C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |